TAT peptide
Description
Historical Context and Discovery of the TAT Protein Transduction Domain
The story of the TAT peptide begins in 1988 with a pivotal discovery by two independent research groups, Frankel and Pabo, and Green and Loewenstein. wikipedia.orgproteopedia.org They observed that the full-length Tat protein from HIV-1 could enter cultured mammalian cells and trans-activate the viral genome. spandidos-publications.comwikipedia.org This was a remarkable finding, as proteins are generally too large to cross the cell membrane on their own. spandidos-publications.com Subsequent research identified a specific region within the Tat protein, a protein transduction domain (PTD), responsible for this unique cell-penetrating ability. wikipedia.orgproteopedia.org This domain, a short, arginine-rich sequence of amino acids (YGRKKRRQRRR), became known as the this compound. wikipedia.orgproteopedia.org This discovery laid the groundwork for the entire field of cell-penetrating peptides. ashpublications.org
Definition and Classification within the Cell-Penetrating Peptide Repertoire
Cell-penetrating peptides (CPPs), also known as protein transduction domains (PTDs), are short peptides, typically comprising fewer than 30-40 amino acids, that can traverse cellular membranes. mdpi.comfrontiersin.orgqyaobio.com They can carry a wide variety of molecular cargo, from small molecules and nucleic acids to large proteins and nanoparticles, into the cell's interior. wikipedia.orgqyaobio.com
CPPs are broadly classified based on their physicochemical properties and origin.
Classification of Cell-Penetrating Peptides:
| Classification Basis | Categories | Description | Examples |
| Physicochemical Properties | Cationic | High content of positively charged amino acids like arginine and lysine (B10760008). wikipedia.orgmdpi.com | This compound , Penetratin, Polyarginine mdpi.combeilstein-journals.org |
| Amphipathic | Contain both hydrophilic and hydrophobic domains. wikipedia.orgbeilstein-journals.org Can be further divided into primary and secondary amphipathic peptides. mdpi.combeilstein-journals.org | MPG, Transportan, Pep-1 beilstein-journals.orgtandfonline.com | |
| Hydrophobic | Contain primarily non-polar residues with a low net charge. wikipedia.org | ||
| Origin | Protein-Derived (Natural) | Derived from naturally occurring proteins. mdpi.comfrontiersin.org | This compound , Penetratin mdpi.comfrontiersin.org |
| Synthetic | Designed and synthesized based on known CPP structures or through screening of peptide libraries. mdpi.comfrontiersin.org | Polyarginine frontiersin.org | |
| Chimeric | Created by fusing sequences from different peptides. frontiersin.orgqyaobio.com | Transportan mdpi.com |
The this compound is a prime example of a cationic, protein-derived CPP. mdpi.combeilstein-journals.org Its high positive charge, conferred by its multiple arginine and lysine residues, is crucial for its interaction with the negatively charged cell membrane, initiating the uptake process. wikipedia.orgresearchgate.net
Foundational Role in Intracellular Macromolecular Delivery Research
The discovery of the this compound was a watershed moment for drug delivery and biomedical research. It provided a non-invasive and efficient tool to overcome the cell membrane barrier, a major challenge for the therapeutic application of many large biomolecules. spandidos-publications.comfrontiersin.org The ability of TAT to deliver a diverse range of cargo has been extensively demonstrated. frontiersin.orgnih.gov For instance, researchers have successfully used TAT to deliver proteins like β-galactosidase and horseradish peroxidase into cells. frontiersin.orgnih.gov
This pioneering work with the this compound spurred the discovery and development of a vast array of other CPPs, each with unique characteristics and potential applications. mdpi.commdpi.com The fundamental principle of using a short peptide sequence to facilitate intracellular delivery, first established with TAT, is now a cornerstone of many modern therapeutic and diagnostic strategies. frontiersin.orgresearchgate.net Research continues to explore and optimize CPP-mediated delivery for a wide range of applications, from cancer therapy to gene editing. frontiersin.orgmdpi.com The initial observations of the TAT protein's unusual behavior have thus blossomed into a vibrant and promising field of scientific inquiry.
Properties
Molecular Formula |
C₆₅H₁₂₄N₃₄O₁₅ |
|---|---|
Molecular Weight |
1621.91 |
sequence |
One Letter Code: GRKKRRQRRRPQ |
Origin of Product |
United States |
Mechanisms of Cellular Translocation and Internalization of Tat Peptide
Energy-Dependent Endocytic Pathways
Endocytosis is a major route for the internalization of the TAT peptide. nih.gov This process is active, requiring cellular energy, and can be confirmed by its dependence on temperature and ATP. nih.gov Several distinct endocytic mechanisms have been implicated in this compound uptake, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. mdpi.comspandidos-publications.com
Macropinocytosis and its Inducement
Macropinocytosis is a form of fluid-phase endocytosis characterized by the formation of large, irregular vesicles called macropinosomes. beilstein-journals.orgresearchgate.net This process involves significant rearrangement of the actin cytoskeleton, leading to the formation of membrane ruffles that fold back and fuse with the plasma membrane. beilstein-journals.orgnih.gov Arginine-rich peptides, including TAT, have been shown to not only utilize this pathway but also to actively induce it. researchgate.netmdpi.com
The initial interaction between the cationic this compound and negatively charged heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface is a key trigger for macropinocytosis. beilstein-journals.org This interaction can lead to the activation of the Rac protein, a key regulator of actin dynamics. beilstein-journals.org The subsequent cytoskeletal remodeling drives the membrane ruffling characteristic of macropinocytosis. nih.govacs.org Interestingly, some studies suggest that TAT can induce macropinocytosis-like structural changes even in the absence of cell-surface receptors, indicating a direct interaction with the actin cytoskeleton from the cytoplasmic side after initial membrane translocation. nih.govpnas.org The use of inhibitors such as cytochalasin D, which disrupts actin filaments, has been shown to significantly reduce this compound uptake, confirming the importance of this pathway. acs.org
Clathrin-Mediated Endocytosis
Clathrin-mediated endocytosis (CME) is a well-characterized pathway involving the formation of clathrin-coated pits at the plasma membrane. molbiolcell.org Several studies have provided evidence that unconjugated this compound can enter cells via this route. beilstein-journals.orgnih.govmdpi.com The process is initiated by the binding of TAT to cell surface receptors, which are then concentrated into clathrin-coated pits. molbiolcell.org Electron microscopy has visualized TAT peptides within these coated pits on T-cells. molbiolcell.org
The involvement of CME is supported by experiments using specific inhibitors like chlorpromazine, which disrupts the formation of clathrin-coated pits and subsequently reduces this compound internalization. beilstein-journals.orgmolbiolcell.org Furthermore, cells genetically engineered to lack functional clathrin-mediated internalization machinery show altered TAT uptake. mdpi.com Following internalization, the vesicles shed their clathrin coat and are trafficked to endosomes, which typically become acidified. beilstein-journals.orgmolbiolcell.org For TAT to exert its function, it must escape these endosomal compartments. The cargo attached to the this compound can influence the preferred endocytic pathway, with some TAT-cargo conjugates showing a strong preference for CME. mdpi.com
Caveolae-Mediated Endocytosis
Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin being their principal protein component. researchgate.net The role of this pathway in the uptake of the this compound is more debated and appears to be highly dependent on the cargo conjugated to the peptide. mdpi.com Some studies, particularly those involving large TAT-fusion proteins, have implicated caveolae-mediated endocytosis as a primary entry mechanism. mdpi.commdpi.com
However, for unconjugated this compound, evidence suggests that this pathway is not essential. nih.gov Studies using inhibitors of the caveolae-dependent pathway or cells deficient in caveolin-1 (B1176169) have shown that TAT internalization remains efficient. nih.govresearchgate.net Conversely, a modified this compound combined with cationic lipids was found to enhance gene transfection through a caveolae-mediated route, highlighting the significant influence of the cargo and formulation on the internalization mechanism. nih.gov Therefore, while not a primary route for the peptide alone, caveolae-mediated endocytosis can be exploited by specific TAT-based delivery systems. mdpi.com
Table 1: Comparison of Energy-Dependent Endocytic Pathways for this compound Internalization
| Pathway | Key Characteristics | Inducement by TAT | Supporting Evidence |
|---|---|---|---|
| Macropinocytosis | Large vesicles (macropinosomes), actin-dependent membrane ruffling. beilstein-journals.org | TAT induces this pathway, often via interaction with HSPGs and Rac protein activation. beilstein-journals.orgresearchgate.netmdpi.com | Inhibition by cytochalasin D; observation of actin rearrangement. nih.govacs.org |
| Clathrin-Mediated Endocytosis | Formation of clathrin-coated pits, leads to trafficking to acidic endosomes. beilstein-journals.orgmolbiolcell.org | Utilized by unconjugated TAT and certain TAT-cargo complexes. beilstein-journals.orgnih.gov | Inhibition by chlorpromazine; localization in coated pits via electron microscopy. molbiolcell.org |
| Caveolae-Mediated Endocytosis | Small, flask-shaped invaginations rich in caveolin. researchgate.net | Generally not essential for unconjugated TAT, but can be used by TAT-fusion proteins or specific formulations. nih.govmdpi.comnih.gov | Variable results with inhibitors; uptake is efficient in caveolin-1 deficient cells. nih.govresearchgate.net |
Energy-Independent Direct Translocation Models
In addition to endocytosis, the this compound can cross the cell membrane directly in an energy-independent fashion. acs.orgspandidos-publications.com This mode of entry was initially suggested by observations of TAT uptake at low temperatures (4°C) and under conditions of ATP depletion, which inhibit energy-dependent processes. spandidos-publications.comroyalsocietypublishing.org Direct translocation involves the peptide moving across the lipid bilayer without the formation of vesicles. mdpi.com Several theoretical models have been proposed to explain this phenomenon.
Pore Formation Mechanisms (e.g., Barrel-Stave, Toroidal)
One major hypothesis for direct translocation is the formation of transient pores in the cell membrane. beilstein-journals.orgresearchgate.net These models suggest that TAT peptides interact with and disrupt the lipid bilayer, creating temporary channels through which they can pass. researchgate.net Two primary pore models are the "barrel-stave" and the "toroidal" pore.
Barrel-Stave Model : In this model, amphipathic peptides insert into the membrane and aggregate like the staves of a barrel, forming a central aqueous channel. acs.orgmdpi.com The hydrophobic faces of the peptides align with the lipid core of the membrane, while the hydrophilic faces line the pore. mdpi.com
Toroidal Pore Model : This model proposes that the peptides associate with the polar head groups of the lipids, inducing the membrane to curve back on itself. royalsocietypublishing.orgmdpi.com This creates a pore lined by both the peptides and the lipid head groups, forming a continuous channel from the exterior to the interior of the cell. acs.orgmdpi.com Molecular dynamics simulations have supported a model for TAT translocation involving the formation of a transient water pore, initiated by the interaction between the peptide's arginine groups and the membrane's phosphate (B84403) groups. beilstein-journals.org
Evidence for pore formation comes from experiments showing that TAT can induce the leakage of small dye molecules across the membranes of artificial vesicles. researchgate.net The specific type of pore formed can be influenced by peptide concentration and membrane composition. royalsocietypublishing.org
Carpet Model Hypothesis
The "carpet model" offers an alternative mechanism for membrane disruption that does not necessarily involve the formation of discrete, stable pores. mdpi.comnih.gov In this model, the cationic TAT peptides accumulate on the surface of the negatively charged cell membrane, effectively "carpeting" a localized area. mdpi.comnih.gov
This initial electrostatic interaction is followed by a reorientation where the hydrophobic parts of the peptide interact with the hydrophobic core of the lipid bilayer. mdpi.com Once a threshold concentration of peptides on the surface is reached, the membrane is destabilized, leading to a transient breakdown of the bilayer structure. nih.gov This disruption, sometimes described as a detergent-like effect, allows the peptides to translocate into the cytoplasm. mdpi.com The membrane then reseals behind the peptides. This model is supported by the observation that TAT can disrupt and thin model phospholipid bilayers. core.ac.uk
Table 2: Summary of Energy-Independent Direct Translocation Models for this compound
| Model | Mechanism Description | Key Features |
|---|---|---|
| Barrel-Stave Pore | Peptides aggregate within the membrane to form a barrel-like channel. mdpi.comresearchgate.net | Hydrophobic peptide surfaces face lipids; hydrophilic surfaces line the pore. mdpi.com |
| Toroidal Pore | Peptides and lipid head groups bend together to line the pore. royalsocietypublishing.orgmdpi.com | Creates a continuous curvature of the membrane; pore is lined by both peptides and lipids. acs.orgmdpi.com |
| Carpet Model | Peptides accumulate on the membrane surface, causing destabilization and transient disruption. mdpi.comnih.gov | Initiated by strong electrostatic interactions; leads to a detergent-like effect at high local concentrations. mdpi.commdpi.com |
Inverted Micelle Formation Theory
One of the proposed mechanisms for the direct, energy-independent translocation of CPPs like the this compound across the lipid bilayer is the formation of inverted micelles. wikipedia.orgnih.gov This model posits that the initial electrostatic interactions between the positively charged this compound and the negatively charged phospholipids (B1166683) of the cell membrane lead to a localized disruption and reorganization of the lipid bilayer. wikipedia.orgnih.gov
According to this theory, a dimer or aggregate of the peptide combines with membrane phospholipids, inducing a negative curvature in the membrane. nih.govmdpi.com This leads to the formation of a transient, non-bilayer lipid structure known as an inverted micelle, where the polar head groups of the phospholipids sequester the hydrophilic peptide in a central aqueous core, while the hydrophobic lipid tails face the hydrophobic interior of the cell membrane. wikipedia.orgtandfonline.com This structure effectively allows the hydrophilic peptide to traverse the hydrophobic membrane barrier without being directly exposed to it. wikipedia.orgnih.gov Once inside the cytoplasm, the inverted micelle is thought to destabilize, releasing the peptide. nih.gov
Coarse-grained molecular dynamics simulations have provided some support for this model, demonstrating that strong attractive forces between the peptide and lipid head groups can induce membrane curvature and the formation of an inverted micelle. mdpi.comresearchgate.net However, the inverted micelle model is a topic of ongoing discussion and is not considered universally applicable to all TAT-mediated delivery scenarios. wikipedia.org A significant limitation of this theory is its incompatibility with the translocation of large, high-molecular-weight cargo molecules. The formation of an inverted micelle containing a bulky cargo within its hydrophilic core is energetically and structurally unfavorable. nih.govmdpi.com
Multifactorial Influences on Cellular Uptake Pathways
The cellular uptake of the this compound is not a monolithic process but is instead modulated by a confluence of factors. These influences dictate the predominant internalization pathway, which can range from direct membrane translocation to various forms of endocytosis.
Cell Type and Cellular Context Specificity in Internalization
While the this compound is known for its ability to enter a wide variety of cell types, the efficiency and predominant uptake mechanism can exhibit significant cell-type specificity. oup.comdiva-portal.org Different cell lines possess unique membrane compositions, including variations in lipid rafts, surface proteoglycans, and receptor densities, which can influence the internalization pathway. mdpi.commdpi.com
For instance, studies have demonstrated differences in TAT uptake between various cancer cell lines and normal cells. researchgate.netmdpi.com In some cell types, macropinocytosis is the primary route of entry, while in others, clathrin-mediated or caveolae-mediated endocytosis may be more prominent. nih.govplos.org For example, TAT-fused proteins have been found to enter cells mainly by caveolae-mediated endocytosis, while the unconjugated this compound can be internalized via clathrin-coated vesicles or macropinocytosis. nih.gov The frequency and initiation time of TAT transduction can be cell type-specific, suggesting the membrane composition is a key influencer. uni-muenchen.de The cellular state, such as whether cells are in suspension or adherent, can also impact the observed uptake mechanism. portlandpress.com
Concentration-Dependent Uptake Kinetics
The extracellular concentration of the this compound is a critical factor that can shift the balance between different internalization mechanisms. beilstein-journals.orgforskningsradet.no At lower concentrations, typically in the low micromolar range (<5-10 µM), endocytosis is often the predominant pathway for this compound uptake. beilstein-journals.orgmdpi.com This energy-dependent process can be inhibited by various drugs that target specific endocytic routes. beilstein-journals.org
Conversely, at higher concentrations (>10 µM), direct translocation across the plasma membrane becomes a more significant contributor to cellular entry. mdpi.comiiitd.edu.in This energy-independent process allows the peptide and its cargo to gain direct access to the cytoplasm and nucleus, bypassing the endosomal pathway. iiitd.edu.in This concentration-dependent switch has been observed for TAT and other arginine-rich CPPs, where low concentrations lead to vesicular accumulation and higher concentrations result in extensive cytosolic and nuclear labeling. beilstein-journals.org There appears to be a CPP-specific and cell-type-specific transduction threshold, above which direct penetration occurs. cardoso-lab.org
| This compound Concentration | Predominant Uptake Mechanism | Key Characteristics | Reference |
|---|---|---|---|
| Low (e.g., <10 µM) | Endocytosis (Macropinocytosis, Caveolae/Clathrin-mediated) | Energy-dependent; cargo often trapped in vesicles. | mdpi.com |
| High (e.g., >10 µM) | Direct Translocation | Energy-independent; diffuse cytosolic and nuclear distribution. | iiitd.edu.in |
Temperature Sensitivity of Translocation Processes
The temperature at which cellular uptake studies are conducted is a crucial variable that can help to distinguish between energy-dependent and energy-independent internalization pathways. pnas.org Endocytic processes are active, energy-dependent mechanisms that are significantly inhibited at low temperatures (e.g., 4°C). nih.gov
Early studies reported that this compound uptake could occur efficiently at 4°C, suggesting an energy-independent, direct translocation mechanism. pnas.orgspandidos-publications.com Indeed, some research shows that low temperatures have little influence on the translocation of TAT-liposomes into cells. researchgate.netpnas.org However, other studies have demonstrated a clear temperature dependence, with uptake being significantly reduced at lower temperatures. portlandpress.comnih.gov For instance, the rate of uptake of a TMR-labeled this compound at 25°C was found to be approximately half of that at 37°C. nih.gov This temperature sensitivity is indicative of an active, endocytic process.
The conflicting observations in the literature highlight the complexity of this compound internalization. It is now widely accepted that both temperature-sensitive (endocytic) and temperature-insensitive (direct translocation) pathways can co-exist. nih.gov The predominance of one pathway over the other can be influenced by factors such as peptide concentration, the nature of the cargo, and the specific cell line being studied. portlandpress.comiiitd.edu.in For example, at low temperatures where endocytosis is blocked, direct translocation may still occur, albeit potentially at a different rate than at physiological temperatures. nih.govnih.gov
Molecular and Biophysical Interactions Governing Tat Peptide Translocation
Interactions with Model and Biological Membranes
The initial and critical step in the cellular uptake of the TAT peptide involves its direct interaction with the plasma membrane. This process is a multifaceted event driven by electrostatic forces, the unique properties of its amino acid constituents, hydrophobic interactions, and the subsequent induction of structural changes in the membrane.
Role of Guanidinium (B1211019) Groups of Arginine Residues
The this compound's sequence contains a high number of arginine residues. meihonglab.com The guanidinium group of arginine is a key player in the translocation process, and its role extends beyond simply providing a positive charge. pnas.org Unlike the amino group of lysine (B10760008), the guanidinium group can form multidentate hydrogen bonds with the phosphate (B84403) headgroups of lipids. pnas.org This specific and strong interaction allows a single arginine residue to associate with multiple lipid molecules, effectively organizing the lipid headgroups. pnas.org
Molecular dynamics simulations have revealed that this interaction is strong enough to pull phosphate groups from the opposite leaflet of the bilayer, initiating membrane thinning and the formation of a transient pore. nih.govsoton.ac.uk The length and unique structure of the arginine side chain are critical; it can penetrate the hydrophobic core of the membrane to interact with the distal phosphate groups, a process that is less favorable for shorter side chains like that of lysine. pnas.org Solid-state NMR studies have confirmed tight guanidinium-phosphate associations, indicating the formation of salt bridges that are pivotal for membrane interaction. meihonglab.comacs.org This interaction is not just about charge; it's a specific structural engagement that destabilizes the membrane to facilitate entry. nih.govpnas.org
Hydrophobic Interactions with Lipid Bilayers
While electrostatic interactions are dominant, hydrophobic interactions also contribute to the this compound's ability to penetrate the lipid bilayer. Although classified as a hydrophilic peptide, TAT can insert into the membrane-water interface, positioning itself near the glycerol (B35011) backbone region. meihonglab.comacs.orgnih.gov Some studies even suggest a deeper insertion into the hydrophobic core, near the fatty acyl chains, particularly in neutral membranes. ed.ac.ukuq.edu.au
Molecular dynamics simulations and experimental data from neutron diffraction and X-ray scattering indicate that the peptide can reside below the glycerol backbone. nih.govmdpi.com This partial immersion into the less polar region of the membrane is a crucial intermediate step. nih.gov The lack of a stable, amphipathic secondary structure, with the peptide existing in a largely random coil state, is thought to be essential for its ability to translocate without causing permanent damage to the membrane. meihonglab.comacs.org The addition of hydrophobic residues can, however, alter the nature of membrane disruption, potentially stabilizing pores for longer durations. nih.gov
Induction of Membrane Curvature and Transient Membrane Defects
A key aspect of the this compound's translocation mechanism is its ability to induce changes in the physical structure of the membrane. The peptide can generate negative Gaussian curvature, also known as saddle-splay curvature, which is a geometric prerequisite for the formation of pores and other membrane translocation pathways. pnas.orgnih.govresearchgate.net This curvature is induced by the strong interactions between the peptide's arginine residues and the lipid headgroups. nih.gov
This membrane destabilization leads to the formation of transient, nanoscale pores or water channels across the bilayer. nih.govnih.govnih.gov These pores are typically short-lived, closing after the peptide has translocated, which distinguishes TAT from antimicrobial peptides that often form more stable, lytic pores. nih.govbiorxiv.org The formation of these defects is a cooperative process, often requiring a threshold concentration of peptides on the membrane surface. nih.gov The ability to induce these transient structures allows the peptide itself to pass through, while larger cargo might be anchored to the perforated membrane, requiring other uptake mechanisms. nih.govresearchgate.net
Interactions with Cell Surface Components
Beyond the lipid bilayer, the this compound's journey into the cell is significantly mediated by its interactions with specific molecules on the cell surface.
Binding to Heparan Sulfate (B86663) Proteoglycans (HSPGs)
Cell surface heparan sulfate proteoglycans (HSPGs) are crucial for the initial attachment and subsequent internalization of the this compound. nih.govaai.org The basic domain of TAT (residues 49-57) is the primary site for binding to the negatively charged heparan sulfate chains of these proteoglycans. nih.gov This interaction effectively concentrates the peptide on the cell surface, facilitating its subsequent engagement with the lipid membrane and other receptors. physiology.org
The binding to HSPGs can act as a precursor to both direct translocation and endocytotic pathways. researchgate.net By binding to HSPGs, TAT can trigger signaling events and even form a bridge between two cells, such as a lymphocyte and an endothelial cell, by binding to HSPGs on both surfaces simultaneously. nih.govphysiology.orgashpublications.org This interaction is not merely an electrostatic tethering; it can induce conformational changes and act as a coreceptor, modulating the peptide's interaction with other cell surface molecules and influencing its ultimate cellular fate. aai.orgphysiology.org The inhibition of this interaction with free heparin or by enzymatic removal of heparan sulfate chains significantly reduces TAT uptake, underscoring the central role of HSPGs. nih.govashpublications.org
Compound and Research Summary Tables
Table 1: Research Findings Summary
| Interaction Type | Key Findings | Techniques Used | Citations |
|---|---|---|---|
| Electrostatic | This compound binding is stabilized by attraction to anionic lipids and H-bonding with phosphates and water. | Solid-State NMR, Single-Molecule Microscopy | meihonglab.comresearchgate.netacs.org |
| Guanidinium Group Role | Arginine's guanidinium groups form multidentate H-bonds with phosphates, inducing membrane thinning and pore nucleation. | Molecular Dynamics Simulations, Solid-State NMR | nih.govnih.govpnas.orgpnas.org |
| Hydrophobic | Peptide inserts into the membrane-water interface, near the glycerol backbone, in a random coil conformation. | Neutron Diffraction, X-ray Scattering, Solid-State NMR | meihonglab.comacs.orgnih.govmdpi.com |
| Membrane Perturbation | Induces negative Gaussian (saddle-splay) curvature, leading to transient, nanoscale pores. | Confocal Microscopy, Molecular Dynamics Simulations | nih.govnih.govresearchgate.netbiorxiv.org |
| HSPG Binding | The basic domain of TAT binds to heparan sulfate chains, concentrating the peptide at the cell surface and mediating uptake. | Cell Adhesion Assays, Flow Cytometry | nih.govaai.orgashpublications.org |
Interaction with Neuropilin-1 (NRP1)
The cellular uptake of the this compound is a multifaceted process that involves interactions with various cell surface receptors, including Neuropilin-1 (NRP1). NRP1 is a transmembrane co-receptor involved in diverse biological functions such as angiogenesis and cell migration. nih.gov Its interaction with TAT is a key aspect of the peptide's translocation mechanism.
The binding of TAT to NRP1 is often mediated by the C-end rule (CendR) motif, a sequence characterized by a C-terminal arginine or lysine residue. pnas.orgresearchgate.net For a peptide to bind NRP1 effectively via this motif, it typically requires a free α-carboxyl group at the C-terminal arginine and the natural L-conformation. nih.govnih.gov Many cationic CPPs, including the this compound, contain sequences that function as CendR elements, allowing them to bind to the same site on NRP1 as its natural ligands, such as Vascular Endothelial Growth Factor (VEGF). pnas.orgresearchgate.net
Studies have demonstrated that this interaction is not merely for binding but is functional, facilitating cellular entry. Evidence for NRP1-dependent uptake includes experiments using cells devoid of NRP1, which show a reduced capacity to internalize TAT-functionalized nanoparticles. When these cells are engineered to express NRP1, their ability to take up the nanoparticles is restored. nih.gov The binding of TAT to NRP1 can trigger a macropinocytosis-like process, an endocytic pathway that allows the engulfment of extracellular fluid and its contents. nih.govnih.gov This interaction is also implicated in the ability of TAT peptides to induce vascular permeability, a property that can be exploited for drug delivery across blood vessel walls. nih.govresearchgate.net
Interestingly, while the CendR pathway contributes to TAT uptake, it may not be the sole or primary mechanism for all CPPs. pnas.orgresearchgate.net The this compound's translocation is a cooperative process, often involving simultaneous interactions with heparan sulfate proteoglycans (HSPGs) on the cell surface. nih.govresearchgate.net The interplay between the NRP1 and HSPG pathways highlights the peptide's ability to leverage multiple surface receptors to ensure efficient internalization. nih.gov
Intracellular Interactions Relevant to Translocation
Following initial interaction with the cell surface, the journey of the this compound into the cell is governed by a series of intracellular events. These include interactions with the cytoskeleton and the critical process of escaping from endosomal vesicles to reach the cytosol.
Role in Cytoskeletal Remodeling (e.g., Actin Interactions)
The actin cytoskeleton plays a significant role in the cellular uptake of the this compound. Research indicates that TAT does not passively rely on existing endocytic machinery but can actively induce cytoskeletal remodeling to facilitate its own entry. researchgate.netpnas.org Specifically, the this compound has been shown to directly promote the polymerization and bundling of actin filaments. pnas.org
This capacity for cytoskeletal remodeling is a key component of its ability to promote uptake mechanisms like macropinocytosis, even in simplified model systems such as actin-encapsulated giant vesicles that lack cell-surface receptors. pnas.orgnih.gov The bundling of actin filaments is hypothesized to concentrate the forces exerted by the polymerizing actin against the cell membrane, leading to the membrane distortions necessary for vesicle formation. pnas.org By actively engaging and reorganizing the actin cytoskeleton, the this compound can enhance membrane deformation and promote its internalization through endocytosis. researchgate.netpnas.org This interaction is particularly crucial for the uptake of larger cargo conjugated to the this compound, which may be anchored to the membrane and require an endocytic process for cellular entry. researchgate.netpnas.org
Endosomal Escape Mechanisms and Strategies
After being internalized via endocytosis, the this compound and its cargo are enclosed within endosomes. A major hurdle for effective intracellular delivery is the subsequent escape from these vesicles to avoid degradation in lysosomes and to access cytosolic targets. mdpi.comresearchgate.net TAT peptides have evolved mechanisms to overcome this barrier, and various strategies have been developed to enhance this process.
The escape of TAT from endosomes is thought to occur primarily from late endosomes. mdpi.comuni-muenchen.de A proposed mechanism involves electrostatic interactions between the cationic arginine-rich peptide and specific anionic lipids present in the membranes of late endosomes, particularly bis(monoacylglycero)phosphate (BMP). uni-muenchen.deacs.org These interactions can lead to membrane destabilization, the formation of pores, or even the leaky fusion of endosomal membranes, ultimately allowing the peptide and its cargo to be released into the cytoplasm. researchgate.netuni-muenchen.demdpi.com
To improve the inherently inefficient process of endosomal escape, several enhancement strategies have been developed. These approaches often focus on increasing the peptide's ability to disrupt endosomal membranes.
| Strategy | Description | Mechanism of Action |
| Dimerization (dfTAT) | Multiple TAT peptides are linked together, often via a disulfide bond, to create a construct with a high local concentration of arginine residues. uni-muenchen.demdpi.comnih.gov | The dimerized form, dfTAT, significantly enhances endosomal escape by promoting the leaky fusion of late endosomal membranes, a process facilitated by interaction with the anionic lipid BMP. uni-muenchen.deacs.org |
| Conjugation with Fusogenic Peptides | The this compound is fused with other peptides known for their membrane-disruptive properties, such as viral fusion peptides (e.g., HA2) or antimicrobial peptides (e.g., Cecropin-Melittin hybrids). mdpi.comresearchgate.net | These chimeric peptides combine the cell-penetrating ability of TAT with the pH-sensitive membrane-lytic activity of the fusogenic peptide. In the acidic environment of the endosome, the fusogenic component activates, disrupting the vesicle membrane. mdpi.comresearchgate.net |
| Photochemical Internalization (PCI) | TAT is labeled with a photosensitizer (e.g., a fluorophore like TMR). Upon irradiation with light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS). nih.gov | The locally generated ROS cause oxidative damage to the endosomal membrane lipids, leading to membrane rupture and the release of the endosomal contents into the cytosol. nih.gov |
| Co-administration with Endosomolytic Agents | Small molecules, such as the cationic amphiphilic drug UNC7938, are administered along with the this compound. nih.gov | These agents can independently destabilize endosomal membranes or block vesicle trafficking, thereby increasing the window of opportunity for the this compound to escape. uni-muenchen.denih.gov |
These strategies highlight the critical nature of endosomal escape for the successful application of TAT as a delivery vector and the ongoing research efforts to rationally engineer more efficient translocation systems.
Tat Peptide Engineering and Design Strategies for Research Applications
Sequence Optimization and Amino Acid Modifications
Analysis of Arginine and Lysine (B10760008) Residue Count and Placement
The cationic nature of the TAT peptide, conferred by its high content of basic arginine (Arg) and lysine (Lys) residues, is crucial for its transduction ability. pnas.org The guanidinium (B1211019) group of arginine is considered particularly important for this function. mdpi.com Research indicates that arginine-rich CPPs are highly efficient at crossing eukaryotic cell membranes. researchgate.net
Studies comparing polyarginine and polylysine (B1216035) peptides have shown that those composed of arginine are more effective at cellular entry. acs.org For instance, a nine-residue arginine peptide (R9) demonstrated a 20-fold higher cellular uptake compared to the core TAT sequence (residues 49-57, RKKRRQRRR). mdpi.com This suggests that the specific chemical characteristics of the arginine side chain are more critical than just the positive charge. mdpi.com While both arginine and lysine contribute to the peptide's positive charge, arginine is more frequently found in CPP sequences and is key for interacting with negatively charged lipid headgroups in the cell membrane. researchgate.netnih.gov The dense organization of these cationic residues allows the this compound to optimize electrostatic interactions with the cell surface, which is a critical first step for internalization. nih.gov
| Peptide Sequence | Key Residues | Observation | Reference |
| TAT (49-57) | RKKRRQRRR | Baseline for comparison | mdpi.com |
| Poly-Arginine (R9) | RRRRRRRRR | 20-fold higher uptake than TAT (49-57) | mdpi.com |
| Poly-Lysine | KKKKKKKKK | Less effective than poly-arginine of the same length | acs.org |
D-Amino Acid Substitution for Proteolytic Stability Research
A major limitation of naturally occurring peptides (composed of L-amino acids) in research applications is their rapid degradation by proteases. frontiersin.orgnih.gov A common strategy to overcome this is to synthesize the peptide using D-amino acids, which are the non-natural stereoisomers (enantiomers) of L-amino acids. mdpi.com D-peptides are resistant to proteolysis, which can significantly increase their half-life and functional efficiency. nih.govcsic.es
For example, substituting the L-amino acids in the TAT sequence with D-amino acids (D-Tat) has been shown to significantly improve its stability in mouse plasma. rsc.orgrsc.org In one study, a D-Tat conjugate remained 90% intact after 300 minutes, whereas its L-Tat counterpart degraded rapidly. rsc.orgrsc.org However, this modification can present a trade-off. Research has demonstrated that while D-Tat enhances stability, it can be less effective at intraneuronal delivery at low concentrations compared to L-Tat, leading to decreased efficacy in some research models. rsc.org This highlights a critical balance between stability and delivery efficiency that must be considered in peptide design. rsc.org Furthermore, because D-peptides are retained longer within the cell, they may exert unintended effects; one study reported that a D-amino acid CPP analogue had an anti-proliferative effect not seen with the L-version. nih.gov
| Peptide Variant | Modification | Advantage | Disadvantage | Reference |
| L-Tat-NR2B9c | Standard L-amino acids | Higher delivery efficacy at low concentrations | Rapidly degraded by proteases | rsc.orgrsc.org |
| D-Tat-NR2B9c | D-amino acid substitution in the Tat sequence | Significantly increased stability in plasma | Reduced neuroprotection and delivery efficacy | rsc.orgrsc.org |
| d-dfTAT | D-amino acid substitution in an endosomolytic TAT analog | Enhanced endosomal escape and prolonged intracellular retention | Caused anti-proliferative effects | nih.gov |
Cyclization and Conformationally Constrained Variants
Reducing the conformational flexibility of the this compound through cyclization is another effective strategy to enhance its properties. mdpi.com Cyclic peptides generally show greater metabolic stability and can have improved cell-penetrating capabilities compared to their linear counterparts. frontiersin.orgnih.gov
Studies have found that cyclization of the this compound can lead to faster and greater accumulation within cells. acs.org One reason for this enhanced uptake is that cyclization can arrange the arginine guanidinium groups into positions that result in a more favorable interaction with the cell surface. acs.org For instance, a cyclic TAT conjugate was able to deliver Green Fluorescent Protein (GFP) into the cytoplasm and nucleus of living cells more efficiently and 15 minutes earlier than its linear equivalent. acs.org Other research has led to the development of cyclic CPPs with cytosolic delivery efficiencies significantly higher than that of linear TAT. nih.gov These conformationally constrained variants demonstrate that restricting the peptide's structure can be a powerful tool for improving its function as a delivery vehicle. mdpi.comnih.gov
| Peptide Form | Cargo | Key Finding | Reference |
| Linear TAT | Green Fluorescent Protein (GFP) | 1% uptake efficiency at 150 mM | acs.org |
| Cyclic TAT | Green Fluorescent Protein (GFP) | Reached cytoplasm of virtually all cells at 150 mM | acs.org |
| Linear TAT | N/A | Slower cellular entry | acs.org |
| Cyclic TAT | N/A | Permeated into cells 15 minutes earlier on average | acs.org |
Chemical Conjugation Methodologies for Research Cargo Delivery
To function as a delivery vehicle, the this compound must be attached to a cargo molecule. The method used to link the peptide and cargo is critical and can significantly affect the efficiency of delivery and the subsequent release of the cargo inside the cell. biosynth.com
Covalent Linkage Strategies (e.g., Direct Fusion, Linker Chemistry)
Covalent linkage, which involves the formation of a stable chemical bond, is a common method for attaching cargo to CPPs like TAT. biosynth.comdrugdiscoverytrends.com These strategies can be broadly categorized into direct fusion and the use of chemical linkers.
Direct Fusion: For protein or peptide cargoes, the TAT sequence can be directly fused to the cargo protein using recombinant DNA technology. frontiersin.org This creates a single fusion protein that is synthesized by an expression system, such as bacteria. researchgate.net This approach has been successfully used to deliver a wide range of proteins, including enzymes and antibodies, into cells. wikipedia.orgfrontiersin.org
Linker Chemistry: A more versatile approach involves using chemical cross-linkers to create a covalent bond between the this compound and the cargo molecule. bachem.com This method allows for the attachment of a wider variety of cargo types, including small molecules, peptides, and nucleic acids. drugdiscoverytrends.com Common covalent linkage strategies include:
Disulfide Bonds: This is a popular strategy that involves modifying both the this compound and the cargo with a cysteine residue. drugdiscoverytrends.combachem.com The resulting disulfide bond is relatively stable but can be cleaved inside the cell, where the reducing environment of the cytoplasm facilitates the release of the cargo. drugdiscoverytrends.com
Amide Bonds: These provide a very stable linkage between the peptide and cargo. biosynth.comdrugdiscoverytrends.com
Other Linkages: A variety of other chemical bonds are used in research, including thiazolidine, oxime, and hydrazine (B178648) linkages, each offering different properties in terms of stability and cleavage. drugdiscoverytrends.combachem.com For example, short interfering RNA (siRNA) has been linked to TAT using a stable thiomaleimide linkage for gene silencing studies. wikipedia.orgmdpi.com
The choice of linkage strategy is crucial, as a stable bond is not always desirable. For some applications, the cargo must be released from the this compound to be functional, making cleavable linkers like disulfide bonds an attractive option. drugdiscoverytrends.com
Non-Covalent Complex Formation with Cargo Molecules
The ability of the this compound to form stable, non-covalent complexes with a variety of cargo molecules is a cornerstone of its utility in research applications. This association is primarily driven by electrostatic and hydrophobic interactions, allowing for the delivery of molecules that would otherwise be unable to cross cell membranes. nih.govnih.gov This strategy avoids chemical modifications of the cargo that might alter its biological activity. nih.gov
The cationic nature of the this compound, rich in arginine and lysine residues, facilitates strong electrostatic interactions with negatively charged molecules such as nucleic acids (e.g., plasmid DNA, siRNA). nih.govmdpi.comacs.org These interactions lead to the condensation of the nucleic acids into nanoparticles, which can then be internalized by cells. mdpi.comresearchgate.net For instance, the basic domain of TAT (residues 49-57) has been shown to bind to DNA, forming complexes that are taken up by cells via endocytosis. mdpi.com The formation of these complexes is a spontaneous process, typically requiring the simple mixing of the peptide and the cargo. nih.gov
Beyond nucleic acids, TAT peptides can form non-covalent complexes with proteins and nanoparticles. nih.govmdpi.commdpi.com The interactions stabilizing these complexes can include ionic, polar, and hydrophobic forces. mdpi.com For example, a fusion protein of TAT with monovalent streptavidin has been used to attach to biotinylated DNA nanoparticles, significantly enhancing in vitro gene transfer at low DNA concentrations. nih.gov The efficiency of these complexes can be influenced by the molar ratio of TAT to cargo, with ratios of 10:1 (CPP:cargo) being common for proteins. mdpi.com
The table below summarizes research findings on the non-covalent complex formation of TAT peptides with various cargo molecules.
| Cargo Type | This compound Variant | Key Findings |
| Plasmid DNA | TAT (49-57) | Forms complexes that are transferred to mammalian cells through endocytosis. mdpi.com |
| siRNA | MPGα (a CPP with a TAT-derived NLS) | Forms stable non-covalent complexes that lead to significant downregulation of the target protein. nih.gov |
| DNA Nanoparticles | TAT-monovalent streptavidin fusion | Enhances in vitro gene transfer, particularly at low DNA concentrations, by improving cell surface binding. nih.gov |
| Proteins (e.g., β-galactosidase) | HIV-TAT | Forms complexes at a 10:1 molar ratio, enabling transport into the nucleus. mdpi.com |
Development of Modulated and Activatable TAT Peptides for Controlled Research Delivery
To enhance the specificity of cargo delivery, researchers have developed "smart" TAT peptides that are activated by specific environmental triggers. These modulated and activatable designs aim to restrict the peptide's cell-penetrating activity until it reaches the target site, thereby minimizing off-target effects.
pH-Responsive Design for Intracellular Environment Sensing
The acidic microenvironment of tumors and the low pH within endosomes provide a powerful stimulus for triggering the activity of engineered TAT peptides. nih.govacs.orgnih.gov One common strategy involves the incorporation of pH-sensitive amino acids, such as histidine, into the peptide sequence. acs.orgnih.gov At physiological pH, these residues can be designed to mask the cationic charge of the this compound, rendering it inactive. Upon encountering an acidic environment, the histidine residues become protonated, leading to a conformational change or charge reversal that activates the peptide's cell-penetrating ability. acs.orgnih.gov
A notable example is the fusion of histidine-glutamic acid (HE) repeats to the this compound. acs.orgnih.gov In a study, a GST-(HE)12-Tat fusion protein exhibited a 4.4-fold increase in cellular uptake at pH 6.0 compared to pH 7.5. nih.gov Another approach involves the modification of lysine residues in the this compound with 2,3-dimethylmaleic anhydride (B1165640) (DMA). nih.gov This modification imparts a negative charge at neutral pH, effectively blocking the peptide's function. In the acidic environment of a tumor, the amide bonds are cleaved, restoring the positive charge and activating the this compound for cellular internalization. nih.gov
The following table details research findings on pH-responsive this compound designs.
| This compound Design | Activation Mechanism | Key Research Finding |
| GST-(HE)12-Tat | Protonation of histidine residues at low pH. | 4.4-fold increase in cellular uptake at pH 6.0 versus pH 7.5. nih.gov |
| DGL-PEG-Tat-KK-DMA-DOX | Cleavage of pH-sensitive amide bonds at acidic pH. | Significantly enhanced cellular uptake and cytotoxicity at decreased pH. nih.gov |
| TAT-SA:BH3:PPAA | pH-responsive membrane destabilization by PPAA. | Markedly enhanced killing effect of BH3 peptides by an additional 55% in HeLa cells. researchgate.net |
Protease-Sensitive Linkages for Targeted Release
The overexpression of certain proteases, such as matrix metalloproteinases (MMPs), in the tumor microenvironment offers another avenue for targeted this compound activation. mdpi.comnih.gov In this design, the this compound is "shielded" by a larger molecule, often polyethylene (B3416737) glycol (PEG), via a linker that is specifically cleaved by a target protease. nih.govnih.gov
In the bloodstream and healthy tissues, the PEG shield prevents the this compound from interacting with cells. nih.gov Upon reaching the tumor site, the high concentration of MMPs cleaves the linker, exposing the this compound and allowing it to mediate the uptake of its cargo into the tumor cells. nih.govnih.gov For example, a multifunctional liposomal nanocarrier was designed with a this compound shielded by a PEG chain attached via an MMP2-cleavable octapeptide linker (Gly-Pro-Leu-Gly-Ile-Ala-Gly-Gln). nih.gov Treatment with MMP-2 restored the cellular uptake of these liposomes to levels characteristic of unshielded TAT-modified liposomes. nih.gov
Below is a table summarizing research on protease-sensitive this compound constructs.
| This compound Construct | Protease-Sensitive Linker | Cargo | Key Research Finding |
| TATp-PEG(2000)-DSPE shielded by MAL-PEG(3400)-peptide-DOPE | MMP2-cleavable octapeptide (GPLGIAGQ) | Liposomes | MMP-2 treatment restored significant cellular uptake in 4T1 cells. nih.gov |
| PEG-ppTAT-DOX | MMP2-sensitive peptide (pp) | Doxorubicin (B1662922) | The conjugate showed enhanced tumor targetability and cell internalization. nih.gov |
| ACPP (Activatable Cell-Penetrating Peptide) | MMP-2/-9 cleavable peptide linker | Cy5 | Responded to high expression of MMPs in ischemic mouse brain for increased cellular uptake and stroke detection. frontiersin.org |
Light-Responsive Peptide Constructs
Light offers a high degree of spatial and temporal control for activating TAT peptides. rsc.org This strategy typically involves the use of a photocleavable linker (PCL) that connects the this compound to a shielding group or incorporates it into a larger delivery system in an inactive state. rsc.orgacs.orgnih.gov
Upon irradiation with light of a specific wavelength, usually UV or near-infrared (NIR), the PCL is cleaved, releasing the this compound and enabling it to interact with cell membranes. rsc.orgacs.org A common PCL is based on the o-nitrobenzyl group, which undergoes a rearrangement upon irradiation, leading to the cleavage of an amide, ester, or carbamate (B1207046) bond. rsc.org For instance, lipidated, Tat-derived CPPs were buried in PEG-coated liposomes using an o-nitrobenzyl carbamate as a PCL. rsc.org UV irradiation for just two minutes resulted in linker cleavage and a 15-fold increase in liposome (B1194612) internalization in HeLa cells. rsc.org
The table below presents research findings on light-responsive this compound constructs.
| This compound Construct | Photocleavable Linker | Activation Method | Key Research Finding |
| Lipidated, Tat-derived CPPs in PEG-coated liposomes | o-Nitrobenzyl carbamate | UV irradiation (2 minutes) | 15-fold increased particle internalization in HeLa cells. rsc.org |
| TAT-conjugated substrate peptide | Photolabile bond | Brief exposure to UVA light | Released free substrate peptide into the cytosol, which was accessible to cytosolic kinases. acs.orgnih.gov |
| Peptide-PC4AP-DOX conjugate | Photocaged C4′-oxidized abasic site (PC4AP) | Photoirradiation | Enabled targeted, controlled delivery of doxorubicin to cells. researchgate.netrsc.org |
Applications of Tat Peptide in Advanced Biological and Biomedical Research
Delivery of Diverse Macromolecular Cargoes for Cellular and Subcellular Studies
The TAT peptide's utility stems from its ability to be conjugated to or complexed with a variety of molecules, facilitating their entry into cells. nih.gov This has been exploited to deliver proteins, nucleic acids, and nanoparticles for a range of research purposes.
The delivery of functional proteins and enzymes into living cells is a major challenge in biomedical research. The this compound has been widely used to overcome this hurdle, enabling studies on enzyme replacement and the modulation of intracellular pathways. nih.govresearchgate.net By creating fusion proteins where the TAT sequence is linked to a target protein, researchers can ensure the cargo's internalization. mdpi.com
Research has demonstrated the successful delivery of therapeutic enzymes to address deficiencies in metabolic disorders. For instance, TAT-conjugated enzymes have been used in studies involving mitochondrial diseases. nih.govresearchgate.net In one study, coupling the lipoamide (B1675559) dehydrogenase (LAD) enzyme with the this compound facilitated its delivery into patient-derived cells and animal models deficient in LAD. mdpi.com Similarly, TAT-mediated delivery of the NDUFAF4 protein, a mitochondrial complex I assembly factor, has been demonstrated in patient cells. mdpi.com These approaches allow for the direct investigation of enzyme function and the potential for replacement therapy in a research context. Beyond replacement, the TAT system is used to deliver proteins, such as those that induce apoptosis, to destroy specific pathogenic cells like cancer cells in preclinical models. nih.gov
Table 1: Examples of TAT-Mediated Protein and Enzyme Delivery
| Cargo Protein/Enzyme | Research Context/Application | Key Finding |
|---|---|---|
| Lipoamide Dehydrogenase (LAD) | Study of mitochondrial enzyme deficiency | TAT-LAD fusion protein was successfully delivered into LAD-deficient cells and mice. mdpi.com |
| NDUFAF4 | Study of mitochondrial complex I assembly | TAT facilitated the delivery of the NDUFAF4 protein into patient-derived cells. mdpi.com |
| Apoptotic Proteins | Cancer research models | Delivery of cell-destroying enzymes or peptides into pathogenic cells. nih.gov |
| Green Fluorescence Protein (GFP) | Protein stability and delivery studies | Fusing TAT to GFP improved intracellular delivery and retention in tumor models. acs.org |
The delivery of nucleic acids for gene therapy research, including gene silencing and gene expression, is another significant application of the this compound. uu.nl Nucleic acids like small interfering RNA (siRNA), oligonucleotides, and plasmid DNA are large, negatively charged molecules that cannot passively cross the cell membrane. uu.nl The cationic nature of the this compound allows it to form stable complexes with these nucleic acids through electrostatic interactions or via covalent conjugation, facilitating their cellular uptake. nih.govmdpi.com
TAT-mediated delivery of siRNA has been shown to induce effective gene knockdown in various cell types. nih.gov This allows researchers to study the function of specific genes by silencing their expression. Conversely, TAT has been used to deliver plasmid DNA (pDNA) into cells, leading to the expression of the gene encoded by the plasmid. nih.govoup.com This is a fundamental tool for studying gene function and protein expression. The versatility of TAT allows it to be used for the delivery of a broad range of nucleic acids, making it a cornerstone of non-viral gene delivery research. nih.govuu.nl
Table 2: Research Applications of TAT-Mediated Nucleic Acid Delivery
| Nucleic Acid Type | Delivery Strategy | Research Application |
|---|---|---|
| siRNA | Non-covalent complex formation or covalent conjugation | Post-transcriptional gene silencing to study gene function. nih.govuu.nlmdpi.com |
| Plasmid DNA (pDNA) | Non-covalent complex formation or covalent conjugation | Gene expression studies in various cell lines. nih.govoup.com |
| Oligonucleotides | Covalent conjugation | Cellular translocation for antisense and decoy applications. nih.gov |
To enhance delivery efficiency and enable advanced imaging and therapeutic research, the this compound is frequently used to functionalize the surface of nanoparticles. mdpi.comtandfonline.com This strategy combines the unique physical properties of nanomaterials, such as quantum dots (QDs), gold nanostars (NS), and mesoporous silica (B1680970) nanoparticles (MSNs), with the cell-penetrating capability of the this compound. researchgate.netnih.govresearchgate.net
Functionalizing gold nanostars with this compound has been shown to significantly increase their uptake into cancer cells compared to non-functionalized nanoparticles. nih.gov The mechanism of uptake was identified as lipid raft-mediated macropinocytosis. nih.gov Research into TAT-functionalized quantum dots has revealed that the number of TAT peptides on the nanoparticle's surface (multivalency) plays a critical role in its subsequent intracellular trafficking. acs.org Studies have shown that a lower multivalency is more effective for efficient subcellular targeting, whereas higher multivalency can lead to the nanoparticle being trapped in vesicles and expelled from the cell. acs.org The size and surface coating of the nanoparticles also influence their uptake and localization, with larger particles often showing increased uptake but different localization patterns within the cell. researchgate.net
Table 3: Studies on TAT-Functionalized Nanoparticles
| Nanoparticle Type | Key Research Finding |
|---|---|
| Gold Nanostars (NS) | TAT functionalization significantly enhanced cellular uptake into breast cancer cells. nih.gov |
| Quantum Dots (QDs) | The multivalency of TAT peptides on the QD surface directs endocytosis and subcellular trafficking. acs.org |
| ZnS-CdSe Quantum Dots | Particle size and surface charge were found to directly influence cellular uptake and subcellular localization. researchgate.net |
| Mesoporous Silica Nanoparticles (MSNs) | TAT conjugation enabled nuclear-targeted delivery of the nanoparticles. researchgate.net |
Nucleic Acids (e.g., Oligonucleotides, siRNA, Plasmid DNA)
Research into Overcoming Biological Barriers
Beyond crossing the plasma membrane of individual cells, this compound research is heavily focused on its ability to overcome more complex biological barriers, namely the blood-brain barrier and the nuclear membrane.
The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from circulating substances, posing a major challenge for the delivery of therapeutics to the brain. nih.gov The this compound has been extensively investigated for its potential to ferry cargo across this barrier. mdpi.commdpi.com
In vitro studies using monolayers of human brain capillary endothelial cells have shown that functionalizing nanoliposomes with this compound increases their uptake by the cells and their transport across the model barrier. unimib.it Other research using similar in vitro models demonstrated that this compound's ability to cross the endothelial monolayer is a temperature-dependent process. plos.org However, the precise mechanism remains a subject of investigation. One study concluded that at concentrations typically used in research, TAT-mediated crossing does not appear to involve receptor-mediated endocytosis or cause significant disruption to the barrier. plos.org In contrast, another study using a modified Cysteine-TAT peptide (C-TAT) reported a reversible disruption of the endothelial monolayer, which allowed for the permeation of large molecules. nih.gov In vivo studies in mice have confirmed that TAT-conjugated molecules can accumulate in the brain, demonstrating its potential for BBB permeation in living organisms. mdpi.com
For many gene therapies and drugs that act on DNA, reaching the cell nucleus is essential. The this compound sequence inherently contains a sequence that functions as a nuclear localization signal (NLS), making it a valuable tool for research into nuclear-targeted delivery. mdpi.comoup.com
Studies have shown that TAT-conjugated cargoes can translocate to the nucleus of cells. mdpi.com This has been leveraged for delivering nanoparticles directly to the nucleus. Research with TAT-functionalized mesoporous silica nanoparticles (MSNs) demonstrated that particles with a diameter of 50 nm or smaller could efficiently enter the nucleus and deliver their cargo, such as the anticancer drug doxorubicin (B1662922). researchgate.net The mechanism of TAT's entry into the nucleus is still under investigation, with some evidence suggesting it may involve interactions with nuclear import proteins like importin α and importin β, while other findings support a passive diffusion mechanism. mdpi.com Regardless of the exact pathway, the ability of TAT to facilitate nuclear entry is a critical area of research for improving the efficacy of nucleus-acting agents. mdpi.comoup.com
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Acronym |
|---|---|
| Trans-Activator of Transcription peptide | This compound |
| Green Fluorescence Protein | GFP |
| Lipoamide Dehydrogenase | LAD |
| Small interfering RNA | siRNA |
| Plasmid DNA | pDNA |
| Peptide Nucleic Acid | PNA |
| Quantum Dots | QDs |
| Gold Nanostars | NS |
| Mesoporous Silica Nanoparticles | MSNs |
| Fluorescein (B123965) isothiocyanate | FITC |
| Doxorubicin | DOX |
| Curcumin |
Blood-Brain Barrier (BBB) Permeation in In Vitro and In Vivo Models
Application as a Research Tool for Cellular Imaging and Probing
The ability of the this compound to enter cells has been extensively leveraged for imaging and tracking intracellular components and processes. By attaching imaging agents to the this compound, researchers can effectively visualize the inner workings of cells in real-time.
The covalent linkage of fluorescent probes and other imaging agents to the this compound is a cornerstone of its application in cellular imaging. nih.gov This conjugation allows for the direct visualization of the peptide's cellular uptake and distribution. A variety of imaging moieties have been successfully coupled with TAT, each offering distinct advantages for specific research applications.
Commonly used fluorescent dyes include fluorescein isothiocyanate (FITC), rhodamine, fluorescein 5'-carboxylic acid (5-FAM), TexasRed, and various cyanine (B1664457) dyes like Cypate2. nih.govnih.govnih.govspiedigitallibrary.org For instance, TAT peptides labeled with rhodamine have been used to assess transduction in primary human chondrocytes via flow cytometry and fluorescence microscopy. nih.gov Similarly, FITC-labeled TAT has been instrumental in demonstrating nuclear uptake in Jurkat cells. nih.gov
Beyond traditional organic dyes, TAT peptides have been conjugated to more advanced imaging agents such as quantum dots (QDs). mdpi.com QDs offer benefits like higher quantum efficiency and narrower emission spectra compared to many organic fluorophores, although their internalization pathway when conjugated to TAT can differ from that of smaller dye conjugates. mdpi.com For nuclear-targeted imaging, TAT has been linked to carbon dots (CDs), which can serve as fluorescent probes for both one- and two-photon live-cell imaging. researchgate.net
In addition to fluorescent agents for optical imaging, TAT has been combined with chelators for radionuclides, enabling nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govsnmjournals.org For example, a variant of the this compound was labeled with Technetium-99m (99mTc) for SPECT imaging. nih.gov More complex probes have also been developed, such as a dual-modality fluorescence/PET probe for imaging the intracellular protein hTERT, which involved conjugating a monoclonal antibody with the this compound, a fluorescent dye (FPR648), and a 64Cu-NOTA chelator. snmjournals.org
Interestingly, research has shown that the choice of the conjugated fluorescent probe can influence the subcellular localization of the this compound construct. A study comparing TAT-Octreotate conjugates labeled with either 5-FAM or Cypate2 in a somatostatin (B550006) receptor-positive cell line (AR42J) found that the 5-FAM conjugate remained in the cytoplasm, whereas the Cypate2 conjugate was found in both the cytoplasm and the nucleus. spiedigitallibrary.org This highlights that the cargo itself can modulate the trafficking of the TAT delivery system.
TAT-imaging agent conjugates serve as powerful tools for the real-time investigation of dynamic cellular events. By delivering probes to specific subcellular locations, these conjugates allow researchers to monitor processes like apoptosis, protein trafficking, and viral infection.
One key application is in the imaging of apoptosis. Caspase-activatable probes have been developed where a fluorescent dye and a quencher are linked by a caspase-cleavable sequence and conjugated to a this compound. mdpi.com In healthy cells, the probe is internalized but remains non-fluorescent due to the quencher. In apoptotic cells, active caspases cleave the linker, separating the dye from the quencher and generating a fluorescent signal, enabling the visualization of apoptosis in single cells. mdpi.com
TAT-mediated delivery has also been crucial for imaging intracellular and even intranuclear protein targets, which are typically inaccessible to standard antibody-based probes. snmjournals.orgresearchgate.net By conjugating an antibody to TAT, researchers have successfully delivered imaging agents to intranuclear proteins like p53 and p21. mdpi.comresearchgate.net For example, an anti-p53 monoclonal antibody was conjugated to TAT and labeled with Indium-111 (111In) for SPECT imaging, allowing for the visualization of p53 expression in tumor xenografts. researchgate.net Another study developed a dual-modality probe to visualize human Telomerase Reverse Transcriptase (hTERT), an intracellular cancer marker, using a TAT-conjugated antibody. snmjournals.org This probe could even visualize the nuclear transport of hTERT following radiation. snmjournals.org
Furthermore, TAT-delivered probes have been used to study viral life cycles. Nuclease-resistant molecular beacons were delivered into cells using a this compound to detect viral RNA in real-time, providing a method to monitor viral infection as it occurs. nih.gov The peptide's ability to deliver functional proteins has also been exploited; for instance, a Green Fluorescent Protein (GFP)-TAT fusion protein was used to study the dependence of TAT-mediated transduction on glycosaminoglycan expression in primary brain cells. nih.gov
Conjugation with Fluorescent Probes and Imaging Agents
In Vitro and In Vivo Model Systems for Delivery Mechanism Characterization
To fully harness the this compound's potential, a thorough understanding of its delivery mechanism, efficiency, and fate within a biological system is essential. Researchers employ a range of in vitro cell-based assays and in vivo preclinical models to characterize these parameters.
The efficiency with which the this compound enters cells, known as its transduction efficacy, can vary significantly depending on the cell type and the nature of the conjugated cargo. openaccessjournals.comnih.gov Consequently, a critical step in developing TAT-based tools is to evaluate their performance across a panel of relevant cell lines.
Studies have compared the uptake of TAT conjugates in numerous cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), CHO (Chinese hamster ovary), Jurkat (T-lymphocyte), and various other cancer and non-cancerous lines. nih.govniph.go.jpbeilstein-journals.org Flow cytometry and fluorescence microscopy are standard techniques used to quantify and visualize cellular uptake. nih.govnih.gov For example, one study compared the uptake of fluorescently labeled TAT, Antennapedia, Transportan, and polyarginine in HeLa, A549, and CHO cells, finding that the kinetic uptake profiles were similar but the magnitude of uptake varied, with polyarginine and Transportan conjugates showing greater uptake than Antennapedia or TAT. nih.gov
Another comparative study using HeLa, HaCaT, A431, Jurkat, MOLT-4, and HL60 cells found the relative transduction efficacy of fluorescein-conjugated peptides to be Rev > Antennapedia > TAT > VP22, an order that was independent of the cell type. niph.go.jp The efficacy is not only dependent on the CPP sequence but also on cellular factors. For instance, TAT-mediated delivery into primary astrocytes and PC12 cells was shown to be dependent on the cells' expression of surface glycosaminoglycans. nih.gov
The table below summarizes findings on this compound transduction efficacy in different cell lines from various research studies.
| Cell Line | Cell Type | Cargo | Key Finding | Reference(s) |
| HeLa | Human Cervical Cancer | Fluorescent Dyes, Peptides | TAT showed lower uptake magnitude compared to polyarginine and transportan. | nih.gov |
| A549 | Human Lung Carcinoma | Peptides | TAT uptake kinetics were maximal at 1-3 hours, similar to other CPPs. | nih.gov |
| CHO | Chinese Hamster Ovary | Peptides | Uptake was independent of cell type when compared to HeLa and A459. | nih.gov |
| Jurkat | Human T-cell Leukemia | FITC-labeled peptide | Demonstrated rapid uptake and nuclear/nucleolar localization. | nih.gov |
| AR42J | Rat Pancreatic Tumor | 5-FAM, Cypate2 | TAT-Octreotate-5-FAM remained cytoplasmic, while the Cypate2 version entered the nucleus. | nih.govspiedigitallibrary.org |
| PC12 | Rat Pheochromocytoma | GFP | Transduction was dependent on glycosaminoglycan expression. | nih.gov |
| Primary Astrocytes | Rat Primary Brain Cells | GFP | Transduction efficiency was higher in monocultures than in co-cultures with neurons. | nih.gov |
| SKOV3 | Human Ovarian Cancer | siRNA | TAT-HA2 peptide system showed effective cellular uptake and gene silencing. | acs.org |
| MDA-MB-231 | Human Breast Cancer | siRNA, Doxorubicin | TAT-nanobubble system increased cell inhibition; TAT-gold nanoparticles increased cellular uptake 4.8-fold in vivo. | spandidos-publications.com |
| HT29 | Human Colon Cancer | Antibody-Dye-Chelator | TAT-antibody probe successfully penetrated cells for hTERT imaging. | snmjournals.org |
| U2OS | Human Osteosarcoma | Antibody-Dye-Chelator | Used as an hTERT-negative control, showing specificity of the TAT-antibody probe. | snmjournals.org |
Biodistribution studies using radiolabeled TAT conjugates have systematically mapped their accumulation in various organs. researchgate.net A comprehensive study comparing ten different CPPs, including TAT, found a common pattern: after intravenous injection in mice, the peptides were rapidly cleared from the blood and showed high transient accumulation in well-perfused organs, particularly the kidneys and liver. researchgate.net For instance, a 68Ga-labeled TAT-porphyrin conjugate showed high uptake in the tumor (6.32 %IA/g) but also significant retention in non-target organs like the liver and kidneys. rsc.org Similarly, another study found that while dual-functionalized liposomes using TAT and Transferrin increased drug accumulation in the brain by over 10-fold compared to the free drug, a high fluorescent signal was also observed in the liver and spleen. nih.gov
The pharmacokinetic profile of TAT peptides is generally characterized by rapid clearance. nih.govresearchgate.net For example, 99mTc-labeled this compound showed extremely fast renal clearance in biodistribution studies. nih.gov This rapid clearance can be a double-edged sword: it minimizes systemic exposure but can also limit the time available for the conjugate to reach and act on its target tissue.
Despite early reports suggesting TAT could efficiently cross the blood-brain barrier (BBB), subsequent, more detailed studies have shown that brain uptake is generally low for systemically administered TAT peptides. mdpi.comresearchgate.net One study using a human stem cell-based in vitro BBB model and in vivo rat models confirmed that while TAT facilitates effective internalization into BBB endothelial cells, it is less efficient at permeating across the BBB itself. frontiersin.org The table below provides a summary of representative biodistribution findings for TAT-conjugated agents in preclinical models.
| Preclinical Model | TAT Conjugate | Key Biodistribution Findings | Reference(s) |
| Nude Mice (PC-3 tumor) | 111In-labeled TAT | Rapid blood clearance; high transient uptake in liver and kidneys; low tumor and brain accumulation. | researchgate.net |
| Rats | TAMRA-labeled TAT | Effective uptake into BBB endothelial cells but inefficient permeation across the BBB into the brain. | frontiersin.org |
| Mice (Tumor-bearing) | 68Ga-porphyrin-TAT | Higher tumor uptake compared to porphyrin alone, but also high retention in liver and kidneys. | rsc.org |
| Mice (Glioblastoma) | Doxorubicin/Erlotinib Liposomes with TAT & Tf | >10-fold increase in brain drug accumulation vs. free drug; high accumulation also seen in liver and spleen. | nih.gov |
| Mice | 99mTc-labeled TAT | Extremely fast renal clearance. | nih.gov |
| Mice | β-galactosidase-TAT | Intraperitoneal injection resulted in delivery of the active protein to all tissues, including the brain. | mdpi.com |
These in vivo findings underscore that while TAT is a powerful tool for cellular delivery in vitro, its systemic application requires careful consideration of its pharmacokinetic and biodistribution profiles. researchgate.net
Methodological Approaches in Tat Peptide Research
Spectroscopic and Advanced Imaging Techniques
Fluorescence Microscopy and Confocal Microscopy for Visualization of Internalization
Fluorescence and confocal microscopy are powerful tools for visualizing the cellular uptake and intracellular distribution of the TAT peptide. By labeling the this compound with a fluorescent dye, researchers can directly observe its journey into living or fixed cells.
Studies have consistently used fluorescence microscopy to demonstrate the internalization of this compound and its conjugates. For instance, rhodamine-labeled TATp-modified liposomes have been shown to be significantly internalized by HeLa, B16-F10, and EL-4 cells. tandfonline.com This internalization can be visualized through the appearance of fluorescent signals within the cell, often localized in vesicular structures or distributed throughout the cytoplasm and nucleus. researchgate.netresearchgate.net Confocal microscopy, which provides higher resolution and optical sectioning capabilities, allows for more precise localization of the peptide within the cell. Three-dimensional confocal microscopy images have shown that TAT-5-FAM (fluorescein) can distribute in both the nucleus and cytoplasm, with a predominant nuclear localization after several hours. nih.gov
The choice of fluorescent label and the specific experimental conditions can influence the observed localization. Some studies have noted that the conjugation of certain dyes might modulate the internalization pathway and final destination of the this compound. nih.gov Furthermore, the method of cell fixation used for microscopy has been identified as a potential source of artifacts, which could lead to a misinterpretation of the peptide's distribution. nih.gov Therefore, live-cell imaging is often preferred to avoid such issues and to capture the dynamic process of internalization in real-time. nih.govplos.org
Confocal microscopy has also been instrumental in studying the interaction of TAT peptides with model membrane systems like Giant Unilamellar Vesicles (GUVs). These studies have revealed that the lipid composition of the membrane plays a crucial role in this compound translocation. nih.govmdpi.com For example, the presence of anionic lipids like phosphatidylserine (B164497) (PS) or lipids that induce negative membrane curvature like phosphatidylethanolamine (B1630911) (PE) can facilitate the internalization of TAT peptides into GUVs. nih.gov
Flow Cytometry (FACS) for Quantitative Uptake Analysis
Flow cytometry, or Fluorescence-Activated Cell Sorting (FACS), is a high-throughput technique used to quantitatively measure the fluorescence of individual cells, providing a robust method for analyzing the uptake of fluorescently labeled TAT peptides by a large population of cells. springernature.com This technique allows for the determination of the percentage of cells that have internalized the peptide and the average amount of peptide per cell (mean fluorescence intensity).
FACS analysis has been widely employed to compare the transduction efficiency of the this compound with other cell-penetrating peptides (CPPs) and to evaluate the impact of various modifications on uptake. nih.govaacrjournals.org For example, studies have shown that nearly 100% of Jurkat T cells in a population can be transduced by a FITC-labeled this compound. aacrjournals.org The kinetics of uptake can also be assessed by performing FACS analysis at different time points, revealing that maximum intracellular concentrations can be reached rapidly. nih.govaacrjournals.org
A key advantage of FACS is its ability to distinguish between membrane-bound and internalized peptides, often through the use of quenching agents like trypan blue or by treating cells with enzymes like trypsin to remove surface-bound fluorescence before analysis. nih.govplos.org This ensures that the measured fluorescence accurately reflects the amount of peptide that has successfully crossed the cell membrane. For instance, a trypan blue quenching assay combined with FACS demonstrated a significant increase in the internalization of TAT-conjugated lyophilisomes compared to unmodified ones. plos.org
FACS is also a valuable tool for investigating factors that influence this compound uptake, such as cell type, peptide concentration, and the presence of inhibitors. portlandpress.combiorxiv.orguni-regensburg.de Research has shown that this compound uptake can vary between different cell lines. springernature.com Furthermore, treating TATp-modified liposomes and micelles with trypsin resulted in a decreased uptake as measured by FACS, highlighting the importance of the intact peptide for cell interaction. tandfonline.comnih.gov
| Cell Line | Peptide/Vehicle | Incubation Time | Key Finding | Reference |
| Jurkat T cells | FITC-TAT peptide | 30 min | ~100% of cells were transduced. | aacrjournals.org |
| HeLa, A549, CHO | Rhodamine-labeled TAT | 1-3 h | Maximal uptake occurred between 1 and 3 hours. | nih.gov |
| HeLa | TAT-conjugated lyophilisomes | 1 h | 8-fold increase in lyophilisome-positive cells compared to unmodified lyophilisomes. | plos.org |
| MCF7 | FITC-labeled TAT | 3 h | Uptake was concentration-dependent. | portlandpress.com |
| B16-F10, EL-4, HeLa | TATp-modified liposomes | 1 h | Pre-treatment with trypsin diminished cell internalization. | tandfonline.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules at an atomic level. In this compound research, NMR has been crucial for understanding its conformation both in solution and when interacting with membrane environments. acs.org
Solid-state NMR studies have been particularly insightful for characterizing the structure of the this compound when bound to lipid bilayers, mimicking the cell membrane. These studies have revealed that the this compound (specifically the 48-60 region) does not adopt a regular secondary structure like an alpha-helix or beta-sheet upon membrane binding. Instead, it remains as a highly dynamic and nearly random-coil peptide. meihonglab.comnih.gov This lack of a rigid, amphipathic structure is thought to be essential for its ability to translocate across membranes without causing significant, permanent damage. meihonglab.com
NMR experiments have also provided details about the peptide's orientation and depth of insertion into the membrane. The this compound inserts into the membrane-water interface, close to the glycerol (B35011) backbone region of the lipids. meihonglab.comnih.gov Specific interactions, such as the formation of salt bridges between the arginine residues of the peptide and the phosphate (B84403) groups of the lipids, have been identified through NMR techniques like 13C-31P Rotational-Echo Double-Resonance (REDOR). nih.gov These electrostatic interactions are a key stabilizing force for the peptide's association with the membrane.
Furthermore, NMR has been used to study the interaction between the this compound and its RNA target, the Trans-Activation Response (TAR) element. nih.gov These studies have shown that binding of the this compound induces significant conformational changes in the TAR RNA, which is critical for its biological function in HIV-1 transcription. nih.govelifesciences.org For example, REDOR experiments measured a decrease of nearly 4 Å in the distance between specific labels on the TAR RNA upon peptide binding, confirming a significant structural rearrangement. nih.gov
| Technique | Sample | Key Finding | Reference |
| Solid-State NMR | TAT(48-60) in anionic lipid bilayers | Peptide is highly dynamic, nearly random-coil, and inserts at the membrane-water interface. | meihonglab.comnih.gov |
| 13C-31P REDOR | TAT(48-60) in anionic lipid bilayers | Revealed tight association and hydrogen bonding between Arg guanidinium (B1211019) groups and lipid phosphates. | nih.gov |
| Solid-State 31P–19F REDOR | This compound and TAR RNA | Peptide binding causes a ~4 Å decrease in the distance between U23 and A27 in TAR RNA. | nih.gov |
| Solution NMR | This compound and TAR RNA | Binding of this compound straightens and stabilizes the TAR RNA structure. | nih.gov |
Biophysical Characterization of Peptide-Membrane Interactions
Langmuir Monolayer Studies for Surface Activity
Langmuir monolayer techniques provide a valuable in vitro model system to study the interactions of peptides with lipid membranes at the air-water interface. conicet.gov.ar This method allows for the precise control of the lipid packing density and the measurement of changes in surface pressure (π), which indicates the degree of peptide insertion into the lipid monolayer.
Studies using Langmuir film balance have shown that this compound-conjugated nanoparticles interact with and penetrate model cell membranes. nih.govnih.gov When TAT-conjugated nanoparticles were introduced to a model endothelial cell membrane (EMM) monolayer, they caused an increase in surface pressure, indicating that the peptide facilitates the insertion of the nanoparticles into the lipid film. nih.gov In contrast, nanoparticles without the this compound or with a scrambled version of the peptide did not cause a significant change in surface pressure. nih.gov
Compression isotherm experiments, where the surface pressure is measured as a function of the mean molecular area of the lipids, further support these findings. The presence of TAT-conjugated nanoparticles shifts the isotherm to a higher mean molecular area, which is indicative of an interaction and insertion of the nanoparticles among the lipid molecules. nih.gov Interestingly, the free this compound itself has been reported to show no significant surface activity on its own, suggesting its membrane-perturbing effects may be more pronounced when it is part of a larger conjugate or nanoparticle. researchgate.net This highlights the importance of the context in which the peptide is presented to the membrane. The surface activity of this compound constructs has been shown to be dependent on the peptide concentration, reaching a saturation point at higher concentrations. researchgate.net
Atomic Force Microscopy (AFM) for Membrane Morphology Analysis
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of membrane surfaces at the nanoscale, providing detailed information about how peptides alter membrane morphology. ucl.ac.uktandfonline.com AFM can be performed in situ on supported lipid bilayers under physiological conditions, enabling real-time observation of peptide-induced membrane remodeling. nih.gov
AFM studies have been used to characterize the changes in lipid morphology of model membranes following interaction with this compound-conjugated nanoparticles. nih.gov When Langmuir-Schaeffer films of an endothelial cell model membrane were imaged by AFM after interaction with TAT-conjugated nanoparticles, a condensation of the lipids was observed. This suggests that the nanoparticles penetrate into the membrane, altering the lipid packing. nih.govnih.gov In contrast, nanoparticles without the this compound were observed to be only loosely anchored to the membrane surface. nih.gov
In situ AFM has also been used to compare the membrane-remodeling activities of different families of cationic peptides, including the arginine-rich this compound. nih.gov These studies have shown that at low concentrations, various cationic peptides, including TAT, appear to reduce the line tension at the boundary between different lipid domains in phase-separated bilayers. nih.gov At higher concentrations, the morphological changes induced by the peptides become more distinct and family-dependent. These direct visualizations help to elucidate the mechanisms by which TAT and other peptides interact with and disrupt lipid membranes, which is fundamental to understanding their cell-penetrating abilities. nih.gov
Computational Modeling and Simulation
Computational approaches, particularly molecular dynamics simulations, have become indispensable tools for investigating the this compound at an atomic level of detail, offering insights that are often inaccessible through experimental methods alone. sciengine.com
Molecular Dynamics Simulations for Atomistic Mechanism Elucidation
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of the this compound as it interacts with and translocates across lipid bilayers. These simulations solve Newton's equations of motion for a system comprising the peptide, lipid molecules, water, and ions, allowing researchers to track the trajectory of every atom over time.
A significant focus of MD simulations has been to elucidate the spontaneous, energy-independent translocation mechanism of the this compound. pnas.orgnih.gov Several studies have proposed a mechanism involving a series of steps:
Initial Binding: The highly cationic this compound, rich in arginine residues, is initially attracted to the negatively charged phosphate groups of the lipid headgroups on the membrane surface. pnas.orgnih.gov
Pore Nucleation: At a high local concentration, the arginine side chains of multiple TAT peptides cooperatively insert into the hydrophobic core of the bilayer. pnas.orgnih.gov This insertion is driven by the strong electrostatic attraction to the phosphate groups on the opposing leaflet of the membrane. nih.gov
Water Pore Formation: The penetration of the charged arginine residues into the nonpolar membrane interior is energetically unfavorable and leads to the influx of water molecules to solvate these charged groups, nucleating the formation of a transient, toroidal water pore. nih.govnih.gov
Translocation: Once the pore is formed, TAT peptides can diffuse along the surface of the water-filled pore to the other side of the membrane. pnas.orgnih.gov
Pore Closure: After the translocation of a few peptides, the transient pore closes, restoring the integrity of the membrane. nih.gov
These simulations have highlighted the crucial role of the arginine residues, the cooperative action of multiple peptides, and the dynamic fluctuations of the membrane in the translocation process. pnas.orgnih.gov The choice of force field (e.g., Berger, MARTINI) and simulation parameters, such as the presence of counterions, can significantly influence the observed outcomes, with some studies showing pore formation and others suggesting alternative mechanisms like membrane destabilization without stable pore formation. soton.ac.uknih.gov
Structural Prediction and Conformational Analysis
While MD simulations reveal dynamic processes, other computational methods are used to predict the static structure and conformational landscape of the this compound. Unlike many proteins, studies suggest that the this compound does not adopt a stable, well-defined secondary structure like an α-helix or β-sheet in aqueous solution; it exists predominantly as a random coil. nih.govnih.gov This structural flexibility is considered a key feature, potentially allowing it to adapt to the diverse environments it encounters during cell entry.
Computational tools for secondary structure prediction, such as JPred4 or PSI-PRED, can be used, although they are primarily optimized for larger proteins. molbiol-tools.camdpi.com For peptides, these tools often predict a coil conformation for TAT, consistent with experimental observations. mdpi.com
Conformational analysis using techniques like NMR spectroscopy, complemented by computational modeling, has been employed to study the structure of TAT in different environments. core.ac.ukacs.org For example, when bound to its biological target, the TAR RNA, the this compound undergoes a significant conformational change, adopting a more ordered structure to fit into the RNA's major groove. acs.orgresearchgate.net Similarly, its conformation is likely altered upon interaction with the lipid bilayer. MD simulations show that while it remains largely disordered, specific residues anchor it to the membrane surface. mdpi.com The plasticity of the this compound's conformation is a recurring theme in both experimental and computational studies, suggesting that a lack of rigid structure is essential for its function. nih.gov
Biochemical and Genetic Engineering Approaches for Construct Validation
The ability of the this compound to transduce into cells has made it a popular tool for delivering cargo molecules, such as proteins. Validating the functionality of these TAT-fusion constructs requires robust biochemical and genetic engineering methods.
Fusion Protein Expression and Purification
The creation of TAT-fusion proteins is a cornerstone of its application in research. This process involves genetically fusing the coding sequence of the this compound (e.g., residues 47-57 of the HIV-1 Tat protein) to the gene of a protein of interest. nih.gov
Expression: These fusion constructs are typically cloned into bacterial expression vectors, such as the pET series, which are then transformed into a suitable E. coli strain like BL21(DE3) for protein production. nih.govplos.org Expression is often induced by the addition of Isopropyl-β-D-1-thiogalactopyranoside (IPTG). researchgate.netresearchgate.net To facilitate purification, an additional affinity tag, such as a polyhistidine-tag (His-tag), is commonly engineered into the fusion protein. nih.govnih.gov
Purification: After expression, the bacterial cells are lysed, and the fusion protein is purified from the cell lysate. A common and efficient method is affinity chromatography. cytivalifesciences.com
Immobilized Metal Affinity Chromatography (IMAC): If the fusion protein includes a His-tag, it can be purified using a resin containing chelated metal ions, typically nickel (Ni-NTA) or cobalt. nih.govnih.gov The His-tagged protein binds to the resin, while most other cellular proteins are washed away. The purified protein is then eluted using a high concentration of imidazole (B134444) or a change in pH. researchgate.net
Ion-Exchange and Affinity Chromatography: Given the highly basic nature of the this compound, cation-exchange chromatography (e.g., using CM Sepharose) can be an effective purification step. plos.org This is often followed by other chromatography steps, such as heparin affinity chromatography, to achieve high purity (>95%). plos.org
The purity of the final protein product is typically assessed by SDS-PAGE, and its identity is confirmed by Western blotting using antibodies against the protein of interest or the affinity tag. plos.orgresearchgate.net
Table 2: Common Strategies for TAT-Fusion Protein Purification
| Purification Method | Principle | Typical Resin/Matrix | Elution Method | Citations |
|---|---|---|---|---|
| Immobilized Metal Affinity Chromatography (IMAC) | Binds to an engineered polyhistidine-tag. | Nickel-NTA (Ni-NTA) Agarose (B213101) | High concentration of imidazole or low pH. | nih.govnih.gov |
| Cation-Exchange Chromatography | Binds to the positively charged this compound. | CM Sepharose | Increasing salt concentration (e.g., NaCl). | plos.org |
| Heparin Affinity Chromatography | Binds to proteins that have affinity for heparin. | Heparin Sepharose | Increasing salt concentration. | plos.org |
| Antibody Affinity Chromatography | Binds to an engineered epitope tag (e.g., HA-tag). | Antibody-conjugated agarose beads (e.g., Anti-HA) | Elution with high concentration of the epitope peptide or low pH buffer. | sinobiological.com |
Gene Knockout/Knockdown Studies in Cellular Uptake Pathways
While this compound can directly translocate across the plasma membrane, numerous studies indicate that it can also utilize endocytic pathways for cellular entry. nih.gov The contribution of these pathways can be investigated using genetic engineering approaches to inhibit specific cellular uptake mechanisms.
Gene Knockdown using siRNA: Small interfering RNA (siRNA) can be used to transiently silence the expression of genes that are critical for specific endocytic pathways. The cellular uptake of TAT or TAT-fusion proteins is then measured in these knockdown cells and compared to control cells. For instance, to investigate the role of clathrin-mediated endocytosis, siRNA targeting the clathrin heavy chain can be used. Similarly, caveolae-dependent endocytosis can be probed by knocking down caveolin-1 (B1176169), and macropinocytosis can be inhibited by targeting components of its regulatory pathway. nih.govacs.org Studies have shown that the uptake of TAT and its conjugates can be reduced by inhibiting various endocytic pathways, suggesting that the peptide can utilize multiple routes of entry depending on the cell type and experimental conditions. nih.govnih.gov
Gene Knockout using CRISPR/Cas9: For a more complete and permanent inhibition of an uptake pathway, the CRISPR/Cas9 system can be used to create knockout cell lines. By designing guide RNAs (gRNAs) that target key genes in endocytosis (e.g., dynamin, which is involved in multiple pathways), researchers can generate cells that are deficient in these uptake mechanisms. Comparing the internalization of this compound in these knockout cells to wild-type cells provides strong evidence for the involvement of the targeted pathway.
These genetic approaches are powerful for dissecting the complex and often redundant mechanisms of this compound internalization, helping to validate that a TAT-fusion construct is not only produced correctly but also engages the desired cellular entry routes. acs.org
Current Challenges and Future Research Directions in Tat Peptide Research
Elucidating Remaining Ambiguities in Cellular Uptake Mechanisms
A significant challenge in the field is the lack of a complete consensus on the precise mechanisms by which the TAT peptide and its conjugates enter cells. researchgate.netnih.gov While it is widely accepted that the initial step involves electrostatic interactions between the cationic this compound and negatively charged heparan sulfate (B86663) proteoglycans on the cell surface, the subsequent internalization pathways are still debated. nih.govmdpi.com
The primary controversy lies in whether uptake occurs via direct translocation across the plasma membrane or through various endocytic pathways. researchgate.netnih.gov Evidence exists to support multiple routes, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-dependent endocytosis. nih.gov The uptake mechanism appears to be highly dependent on several factors, including:
Cargo Properties: The size, charge, and nature of the molecule attached to the this compound can dictate the entry pathway. researchgate.netnih.gov For instance, TAT fusion proteins have been shown to enter cells via caveolae-mediated endocytosis, while the unconjugated peptide may use clathrin-dependent pathways. nih.govoncotarget.com
Peptide Concentration: The concentration of the this compound can influence the uptake mechanism. nih.govencyclopedia.pub
Cell Type: Different cell lines may favor different internalization pathways. nih.gov
This ambiguity complicates the rational design of TAT-based systems. A clearer understanding of the uptake routes is crucial for developing strategies to avoid endosomal entrapment and ensure the cargo reaches its intended intracellular target, such as the cytoplasm or nucleus. oup.com Future research using advanced imaging techniques and genetically modified cell lines will be instrumental in dissecting these complex and often simultaneous uptake processes. nih.gov
Enhancing Specificity for Targeted Delivery in Complex Biological Environments
A major drawback of the this compound for research applications is its lack of inherent cell specificity; it tends to enter almost all cell types it encounters. mdpi.commdpi.com This non-selective entry can lead to off-target effects and reduces the concentration of the cargo at the desired research site. nih.gov Consequently, a key area of future research is the development of strategies to enhance the targeting specificity of TAT-based systems.
Current approaches focus on creating "smart" or activatable systems that restrict TAT's cell-penetrating activity until it reaches the target tissue. acs.org These strategies include:
pH-Sensitive Modifications: The acidic microenvironment of certain tissues, like tumors, can be exploited. One method involves "masking" the this compound with a pH-sensitive linker that is cleaved at low pH, thereby activating its cell-penetrating function only in the target area. oncotarget.comacs.org For example, amidizing the lysine (B10760008) residues in TAT to succinyl amides inhibits nonspecific interactions until the amides are hydrolyzed in acidic conditions, restoring TAT's function. acs.org
Enzyme-Activated Systems: Specific enzymes that are overexpressed in a target tissue can be used to unmask a shielded this compound.
Dual-Ligand Targeting: This approach involves conjugating the this compound system with a second ligand, such as an antibody or a specific peptide sequence, that recognizes a receptor unique to the target cells. frontiersin.orgopenaccessjournals.com For instance, a peptide sequence from the rabies virus glycoprotein (B1211001) that binds to the acetylcholine (B1216132) receptor on neurons has been used to confer neuronal specificity. openaccessjournals.com However, a challenge with this method is that the powerful uptake mediated by TAT can sometimes override the specificity provided by the targeting ligand. nih.gov
The table below summarizes some strategies being explored to improve the targeting specificity of TAT peptides for research purposes.
| Strategy | Mechanism | Example | Reference(s) |
| pH-Sensitive Masking | The cationic charges of TAT are neutralized by a linker that is cleaved at acidic pH (e.g., in a tumor microenvironment), reactivating the peptide. | Amidization of TAT lysine residues with succinyl amides. | acs.org |
| Dual-Ligand Conjugation | A targeting moiety (e.g., antibody, peptide) specific to a cell surface receptor is added to the TAT-cargo complex to guide it to the desired cells. | Attaching a rabies virus glycoprotein-derived peptide for neuronal targeting. | openaccessjournals.com |
| Activatable CPPs (ACPPs) | A polyanionic sequence neutralizes the polycationic this compound via a cleavable linker. The linker is broken by specific enzymes (e.g., matrix metalloproteinases) at the target site. | A this compound linked to a neutralizing sequence via an enzyme-cleavable linker. | acs.org |
Improving Proteolytic Stability and In Vivo Half-Life for Research Purposes
Like most peptides, the this compound is susceptible to degradation by proteases present in biological fluids, which results in a short in vivo half-life. encyclopedia.pubrsc.org For instance, the half-life of free this compound in human plasma can be as short as a few minutes. nih.gov This rapid degradation limits its utility in many research applications that require sustained activity.
Several chemical modification strategies are being actively researched to enhance the proteolytic stability of the this compound:
D-Amino Acid Substitution: Replacing the naturally occurring L-amino acids with their D-enantiomers makes the peptide resistant to cleavage by proteases. rsc.orgcsic.es While this significantly improves stability, it can sometimes negatively impact the peptide's cellular uptake efficiency and biological activity. rsc.org
Peptide Cyclization: Converting the linear peptide into a cyclic structure can make it more resistant to proteases. openaccessjournals.comnih.gov
Incorporation of Non-Natural Amino Acids: Introducing residues like β-amino acids or γ-amino acids can hinder protease recognition and cleavage. csic.es
Pegylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to the this compound can shield it from proteolytic enzymes and increase its hydrodynamic size, thereby extending its circulation half-life. openaccessjournals.comnih.gov Shielding TAT within a PEG-containing micelle has been shown to increase its half-life by over 100-fold. nih.gov
The following table details research findings on strategies to improve this compound stability.
| Modification Strategy | Effect on Stability | Research Finding | Reference(s) |
| D-Amino Acid Substitution | Increased resistance to proteolysis. | D-TAT-NR2B9c is 90% intact after 300 minutes in mouse plasma, whereas L-TAT-NR2B9c degrades rapidly. | rsc.org |
| Pegylation | Increased half-life by shielding from proteases. | Conjugation to PEG increased the half-life of TATp from ~3.5 min to ~10 min. | nih.gov |
| Micellar Formulation | Significant protection from proteolysis. | Incorporating a TATp-conjugate into a mixed micelle increased its half-life to ~430 minutes. | nih.gov |
| Cyclization | Enhanced resistance to proteolytic degradation. | Cyclization is a viable strategy to improve in vivo half-life. | openaccessjournals.comrsc.org |
Optimizing Cargo Loading Capacity and Controlled Intracellular Release
Effectively using the this compound as a delivery vehicle requires not only efficient cellular entry but also the successful loading of cargo and its subsequent release at the correct intracellular location. kinampark.com Attaching cargo to the this compound can be achieved through covalent conjugation or non-covalent complex formation. researchgate.net However, both methods present challenges.
The cargo itself can influence the uptake mechanism and efficiency. researchgate.net Furthermore, ensuring that the cargo is released from the this compound after internalization is critical for its function, especially for therapeutic proteins or nucleic acids that need to be free from the delivery vector to be active. openaccessjournals.com
Future research is focused on developing sophisticated linker technologies that enable controlled release in response to specific intracellular stimuli. frontiersin.org Examples include:
pH-Sensitive Linkers: These linkers are stable at physiological pH but are cleaved in the acidic environment of endosomes or lysosomes, releasing the cargo.
Redox-Sensitive Linkers: Linkers containing disulfide bonds can be cleaved in the reducing environment of the cytoplasm, which has a high concentration of glutathione.
Enzyme-Cleavable Linkers: Linkers that are substrates for specific intracellular enzymes can be used to trigger cargo release in particular compartments.
Optimizing the drug loading capacity, especially for nanocarrier systems functionalized with TAT, is another area of active investigation to ensure a sufficient amount of the research compound is delivered. kinampark.commdpi.com
Integration with Advanced Nanotechnology for Multi-Modal Research Platforms
The convergence of this compound technology with advanced nanotechnology is creating sophisticated, multi-modal platforms for research. fortunejournals.commdpi.com By functionalizing the surface of nanocarriers—such as liposomes, polymeric nanoparticles, or gold nanoparticles—with TAT peptides, researchers can combine the advantages of both systems. openaccessjournals.comfortunejournals.comfrontiersin.org
These integrated systems offer several benefits:
Enhanced Stability and Cargo Protection: The nanoparticle can encapsulate and protect the cargo from degradation, while the this compound facilitates cellular entry. mdpi.com
Increased Cargo Capacity: Nanoparticles can carry a much larger payload compared to a single this compound. mdpi.com
Multi-Functionality: Nanoparticles can be engineered to carry multiple components, such as a therapeutic agent and an imaging agent, creating "theranostic" platforms for simultaneous diagnosis and therapy research. fortunejournals.com For example, TAT-functionalized gold nanoparticles have been developed to target the cell nucleus for imaging applications. acs.org
Controlled Release: The nanoparticle structure can be designed for stimuli-responsive release of the cargo, complementing the strategies used for TAT-cargo linkers. fortunejournals.com
Future directions in this area involve designing increasingly complex systems that integrate targeting ligands, stimuli-responsive elements, and multiple types of cargo onto a single TAT-functionalized nanoplatform. mdpi.comresearchgate.net This will enable highly specific and controlled delivery for advanced in vitro and in vivo research models.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to validate TAT peptide-mediated cellular uptake?
- Methodological Answer : Key techniques include flow cytometry (with trypsin digestion to remove membrane-adsorbed peptides) and fluorescence microscopy on live, unfixed cells to observe endosomal distribution . Western blotting or mass spectrometry (e.g., 2DE-based proteomics) can confirm intracellular presence, though sensitivity limitations may require amplification strategies .
Q. How does this compound structure influence its cell-penetrating efficiency?
- Methodological Answer : The basic amino acid-rich core domain (e.g., YGRKKRRQRRR) is critical. Studies use synthetic peptide variants to test charge distribution, sequence truncation, and mutations. For example, substituting arginine with ornithine enhances uptake due to reduced steric hindrance . Circular dichroism and molecular dynamics simulations help correlate structural stability with function .
Q. What factors affect TAT-conjugated cargo delivery efficiency in vitro?
- Methodological Answer : Variables include peptide-to-cargo ratio, incubation temperature (uptake is inhibited at 4°C), and cell type-specific endocytosis pathways. ATP depletion assays (e.g., sodium azide treatment) confirm energy-dependent mechanisms . Quantification via HPLC or capillary electrophoresis ensures accurate dosing .
Advanced Research Questions
Q. How can conflicting data on TAT uptake mechanisms (endocytic vs. non-endocytic) be resolved experimentally?
- Methodological Answer : Earlier studies using fixed cells artifactually reported non-endocytic uptake. Modern protocols emphasize live-cell imaging and kinetic analyses (e.g., time-lapse microscopy). Comparative studies with endocytosis inhibitors (e.g., chlorpromazine for clathrin inhibition) and knockout cell lines (e.g., dynamin-deficient) clarify mechanisms .
Q. What strategies optimize TAT-functionalized nanoparticles for targeted delivery?
- Methodological Answer : Atomic-level simulations (e.g., all-atom molecular dynamics) model peptide grafting density on nanoparticle surfaces, correlating with membrane permeation capacity. Experimental validation uses cryo-EM and surface plasmon resonance to assess peptide orientation and binding kinetics . In vivo biodistribution studies with radiolabeled TAT-NPs quantify organ-specific accumulation .
Q. How can computational modeling enhance the design of TAT fusion proteins?
- Methodological Answer : Tools like Rosetta or GROMACS predict folding stability and interaction interfaces. For example, simulations of TAT-HA2 fusion peptides identify pH-sensitive conformational changes that enhance endosomal escape . Machine learning algorithms (e.g., AlphaFold) guide mutagenesis to improve protease resistance .
Q. What statistical approaches are critical for analyzing TAT-mediated therapeutic outcomes?
- Methodological Answer : Multivariate ANOVA with Tukey’s post-hoc test compares treatment groups in dose-response studies. Survival assays (e.g., Kaplan-Meier curves) require log-rank tests, while proteomics data use Benjamini-Hochberg correction for false discovery rates .
Data Contradiction & Synthesis
Q. Why do studies report divergent roles of TAT in heterologous protein expression?
- Methodological Answer : TAT’s dual role (transduction vs. expression enhancement) depends on fusion position. N-terminal fusions in E. coli improve solubility via charge modulation, while C-terminal fusions may disrupt secretion. Ribosome profiling and RNA-Seq quantify translational efficiency .
Q. How do TAT interactions with integrins (e.g., αvβ5) influence experimental outcomes?
- Methodological Answer : Surface plasmon resonance (SPR) and co-immunoprecipitation identify cation-independent binding to αvβ5’s basic domain. Competitive assays with RGD peptides distinguish integrin-specific effects . Knockdown models (siRNA/CRISPR) validate functional pathways in migration/invasion assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
